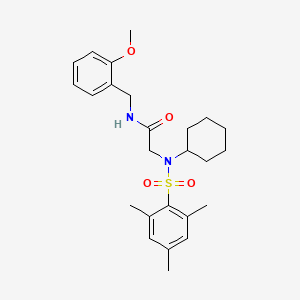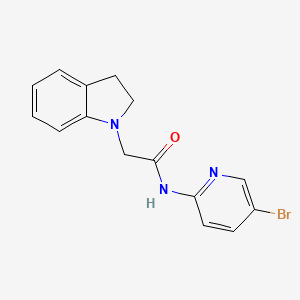![molecular formula C22H14N2O3 B4849684 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as MBID, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBID belongs to the class of isoindole-1,3(2H)-dione derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain proteins, including NF-κB and COX-2, which are involved in the inflammatory response.
Biochemical and physiological effects:
2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial effects. In addition, 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain proteins, including NF-κB and COX-2, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, there are also limitations to using 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione in lab experiments. For example, its solubility in water is limited, which can make it difficult to use in certain assays. In addition, further studies are needed to determine the optimal dosage and administration route for 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione.
Direcciones Futuras
There are several future directions for research on 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione. First, further studies are needed to elucidate the exact mechanism of action of 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione. Second, studies are needed to determine the optimal dosage and administration route for 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione in various therapeutic applications. Third, studies are needed to evaluate the safety and efficacy of 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione in human clinical trials. Fourth, studies are needed to investigate the potential of 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione as a lead compound for the development of novel therapeutics. Finally, studies are needed to evaluate the potential of 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies for various diseases.
Aplicaciones Científicas De Investigación
2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial effects. In addition, 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c1-13-6-11-19-18(12-13)23-20(27-19)14-7-9-15(10-8-14)24-21(25)16-4-2-3-5-17(16)22(24)26/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQVHQFKJDMCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{3-bromo-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849602.png)
![2-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4849616.png)
![2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole](/img/structure/B4849630.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4849636.png)
![2-(2-tert-butylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4849642.png)
![3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4849655.png)

![N-{5-[(3-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4849662.png)
![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)

![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)

![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![3-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4849700.png)